N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-TETRAHYDRO-2-FURANYLMETHYLTHIOUREA
Overview
Description
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound that features a unique combination of a pyrazole ring, a pentafluorobenzyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an isocyanide and an alkyne. This reaction is often mediated by a silver catalyst under mild conditions.
Introduction of the Pentafluorobenzyl Group: The pentafluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a pentafluorobenzyl halide reacts with the pyrazole derivative.
Formation of the Thiourea Moiety: The thiourea moiety is formed by reacting the pyrazole derivative with an isothiocyanate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The pentafluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorobenzyl group enhances the compound’s binding affinity to these targets, while the thiourea moiety can form hydrogen bonds and other interactions that stabilize the compound-target complex. This results in modulation of the target’s activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]cyclohexanecarboxamide
- N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]benzamide
Uniqueness
N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-N’-(tetrahydro-2-furanylmethyl)thiourea is unique due to the presence of the tetrahydro-2-furanylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it more effective in various applications compared to its analogs.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N4OS/c17-11-9(12(18)14(20)15(21)13(11)19)7-25-4-3-10(24-25)23-16(27)22-6-8-2-1-5-26-8/h3-4,8H,1-2,5-7H2,(H2,22,23,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVAEYHUWPMTII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC2=NN(C=C2)CC3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.